2-(1H-benzotriazol-1-yl)-N-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(thiophen-2-yl)ethyl}acetamide
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Overview
Description
2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a benzotriazole moiety, a benzylacetamido group, a methoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The benzotriazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable benzotriazole derivative reacts with an acylating agent. The benzylacetamido group is then attached via an amide bond formation, often using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under mild conditions . The methoxyphenyl and thiophene groups are introduced through further substitution reactions, ensuring the correct positioning and orientation of each functional group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as UV absorbers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Used as a UV absorber in sunscreens and polymeric materials.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A coupling reagent commonly used in peptide synthesis.
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate): Another coupling reagent used in peptide synthesis.
Uniqueness
What sets 2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzotriazole moiety, benzylacetamido group, methoxyphenyl group, and thiophene ring allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C28H25N5O3S |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C28H25N5O3S/c1-36-22-15-13-21(14-16-22)29-28(35)27(25-12-7-17-37-25)32(18-20-8-3-2-4-9-20)26(34)19-33-24-11-6-5-10-23(24)30-31-33/h2-17,27H,18-19H2,1H3,(H,29,35) |
InChI Key |
RUIKXDDMHBMGGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CS2)N(CC3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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